molecular formula C13H10O3 B14240594 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde CAS No. 515877-15-3

4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde

Cat. No.: B14240594
CAS No.: 515877-15-3
M. Wt: 214.22 g/mol
InChI Key: BXTJQCNFULSBNG-UHFFFAOYSA-N
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Description

4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzaldehyde moiety attached to a pyran ring, which is further substituted with a methyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions and yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions and tandem processes, can be applied to develop efficient and sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzoic acid.

    Reduction: 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyran ring structure also contributes to its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Methyl-2-oxo-2H-pyran-4-yl)benzaldehyde is unique due to the specific positioning of the methyl and oxo groups on the pyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

515877-15-3

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

4-(2-methyl-6-oxopyran-4-yl)benzaldehyde

InChI

InChI=1S/C13H10O3/c1-9-6-12(7-13(15)16-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3

InChI Key

BXTJQCNFULSBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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